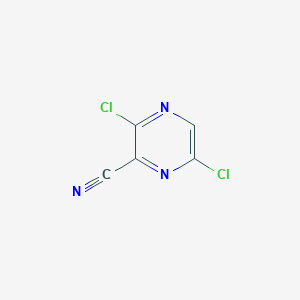

3,6-Dichloropyrazine-2-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

3,6-dichloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHXXRRBFJSFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627393 | |

| Record name | 3,6-Dichloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356783-16-9 | |

| Record name | 3,6-Dichloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,6-Dichloropyrazine-2-carbonitrile (CAS 356783-16-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3,6-Dichloropyrazine-2-carbonitrile (CAS: 356783-16-9), a critical chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis methodologies, safety and handling protocols, and its significant role in the production of antiviral medications. All quantitative data is presented in structured tables for clarity, and a detailed experimental workflow for its synthesis is provided, accompanied by a Graphviz visualization.

Introduction

This compound is a chlorinated pyrazine (B50134) derivative that has garnered significant attention in medicinal chemistry and process development.[1] Its molecular structure, featuring two reactive chlorine atoms and a nitrile group, makes it a versatile building block for the synthesis of various heterocyclic compounds.[1] Most notably, it serves as a key precursor in the industrial synthesis of Favipiravir, a broad-spectrum antiviral agent effective against a range of RNA viruses.[1][2] The efficiency of Favipiravir production is intrinsically linked to the high-purity synthesis of this intermediate.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 356783-16-9 | [3] |

| Molecular Formula | C₅HCl₂N₃ | [3][4] |

| Molecular Weight | 173.99 g/mol | [4] |

| Appearance | Pale yellow to white solid | [5][6] |

| Melting Point | 90-94 °C | [6][7] |

| Boiling Point | 262.0 ± 35.0 °C at 760 Torr | [7] |

| Density | 1.6 ± 0.1 g/cm³ | [7] |

| Flash Point | 112.3 ± 25.9 °C | [7] |

| Solubility | Soluble in many common organic solvents.[8] Low solubility in water.[9] |

Table 2: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

| IUPAC Name | This compound | [3] |

| InChI | InChI=1S/C5HCl2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | [3] |

| InChIKey | UZHXXRRBFJSFCV-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(N=C(C(=N1)Cl)C#N)Cl | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for the manufacturing of its downstream products. Several synthetic routes have been developed, with a common pathway involving the chlorination of a pyrazine precursor.

Synthesis from 3-Hydroxy-6-bromopyrazine-2-amide

A widely cited method for preparing this compound with high purity involves the use of 3-hydroxy-6-bromopyrazine-2-amide as a starting material.[5] This process utilizes a chlorinating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base and an inorganic chloride to minimize impurities.[5]

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add 3-hydroxy-6-bromopyrazine-2-amide (10 g), lithium chloride (1.94 g), and phosphorus oxychloride (28 g).[5]

-

Initial Heating and Amine Addition: Stir the mixture and heat to 50°C. Slowly add diisopropylethylamine (DIEA) (17.78 g) to the reaction system.[5]

-

Reaction Progression: After the addition of DIEA, heat the system to 80°C and maintain stirring for 1 hour.[5]

-

Quenching: Cool the reaction mixture to approximately 30°C. Slowly and carefully add the mixture to ice water to quench the reaction.[5]

-

Isolation of Crude Product: The solid product will precipitate out of the aqueous solution. Isolate the solid by filtration.[5]

-

Purification: Wash the filter cake with isopropanol (B130326) (15 mL) to yield the purified this compound as a pale yellow solid (yield: 6.6 g).[5]

Synthesis via Sandmeyer Diazotization/Chlorination

An alternative, high-yield synthesis route has been developed that avoids the use of hazardous POCl₃.[6] This method involves a four-step sequence starting from 2-aminopyrazine, culminating in a Sandmeyer diazotization and chlorination to produce the final product.[6]

Experimental Protocol (Final Step):

This protocol describes the final conversion of the precursor to this compound.

-

Reaction: The precursor is subjected to a Sandmeyer diazotization/chlorination reaction.[6]

-

Extraction: Following the reaction, the mixture is treated with water (50 mL) and then extracted with ethyl acetate (B1210297) (2 x 50 mL).[6]

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to yield the crude product.[6]

-

Final Product: The resulting white solid is this compound (yield: 81%).[6]

Role in Antiviral Drug Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Favipiravir.[1][2] The chemical structure of this intermediate allows for subsequent nucleophilic substitution reactions to introduce the fluorine and hydroxyl groups necessary for the final active pharmaceutical ingredient.

The general synthetic pathway from this compound to Favipiravir involves the following key transformations:

-

Fluorination: One of the chlorine atoms is selectively replaced with a fluorine atom.

-

Hydroxylation: The second chlorine atom is substituted with a hydroxyl group.

-

Nitrile Hydrolysis: The carbonitrile group is hydrolyzed to a carboxamide group.

An efficient, one-pot treatment of this compound with potassium fluoride, followed by reaction with hydrogen peroxide and then sodium bicarbonate, has been developed to produce Favipiravir.[10]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source:[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., PVC) should be worn.

-

Skin and Body Protection: A lab coat or overalls should be worn. In case of potential for significant exposure, chemical-resistant clothing may be necessary.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store under an inert atmosphere (e.g., Nitrogen). Recommended storage temperature is 2-8°C.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 3-hydroxy-6-bromopyrazine-2-amide.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a fundamentally important intermediate in modern pharmaceutical manufacturing, particularly for the production of the antiviral drug Favipiravir. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and professionals in the field of drug development and organic synthesis. The methodologies presented in this guide offer a basis for the efficient and safe production of this valuable chemical compound. Further research into novel and more sustainable synthetic routes will continue to be an area of interest to improve the accessibility of essential antiviral medications.

References

- 1. nbinno.com [nbinno.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound | C5HCl2N3 | CID 22662845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Manasa Life Sciences [manasalifesciences.com]

- 5. WO2021237945A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 10. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,6-Dichloropyrazine-2-carbonitrile: Physicochemical Properties, Synthesis, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical methodologies for 3,6-Dichloropyrazine-2-carbonitrile (CAS No. 356783-16-9), a key intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir.[1][2][3] This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering detailed experimental protocols, structured data, and visualizations to facilitate a deeper understanding of this critical compound.

Physicochemical Properties

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 356783-16-9 | [7] |

| Molecular Formula | C₅HCl₂N₃ | [7] |

| Molecular Weight | 173.98 g/mol | [7][8] |

| Appearance | White to pale yellow solid | [6][9] |

| Melting Point | 93–94 °C | [6] |

| Flash Point | 112.30 °C | [4] |

| LogP (calculated) | 1.9 | [7] |

| Boiling Point | Not available | |

| pKa | Not available | |

| Aqueous Solubility | Low (inferred) | [10] |

Note: The aqueous solubility of pyrazine (B50134) and its derivatives is generally limited but can be influenced by pH and temperature.[11][12] Due to its chlorinated and aromatic nature, this compound is expected to have low water solubility.[10]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with a common method involving the chlorination and dehydration of a pyrazine precursor. One detailed method starts from 3-hydroxy-6-bromopyrazine-2-amide.[9] Another efficient synthesis begins with the inexpensive and commercially available 2-aminopyrazine, proceeding through regioselective chlorination, bromination, Pd-catalyzed cyanation, and a Sandmeyer diazotization/chlorination.[6][13]

Experimental Protocol: Synthesis from 3-hydroxy-6-bromopyrazine-2-amide

This protocol is based on a method described in patent literature, which aims for a high-purity product suitable for industrial-scale production.[9]

Materials:

-

3-hydroxy-6-bromopyrazine-2-amide

-

Lithium chloride (LiCl)

-

Phosphorus oxychloride (POCl₃)

-

Diisopropylethylamine (DIEA)

-

Ice water

Procedure:

-

In a suitable reaction vessel, mix 3-hydroxy-6-bromopyrazine-2-amide (10 g), lithium chloride (1.94 g), and phosphorus oxychloride (28 g).

-

Stir the mixture and heat to 50°C.

-

Slowly add diisopropylethylamine (17.78 g) to the reaction system.

-

Heat the system to 80°C and continue stirring for 1 hour.

-

After the reaction is complete, cool the system to approximately 30°C.

-

Slowly and carefully quench the reaction mixture by adding it to ice water.

-

Filter the resulting precipitate.

-

Slurry the filter cake with isopropanol (15 mL) to wash the product.

-

Dry the product to obtain this compound as a pale yellow solid (yield: 6.6 g).[9]

Purification:

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[10][14]

Analytical Methodologies

The characterization and quality control of this compound are crucial for its use in pharmaceutical synthesis. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy: Due to the molecular structure, the proton NMR spectrum is expected to be simple, showing a single signal for the lone aromatic proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides more detailed structural information, with distinct signals expected for each of the five carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegative chlorine and nitrogen atoms, as well as the nitrile group.[15][16][17]

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the structure of the compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

General Procedure for Mass Spectrometry Analysis:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analysis: Analyze the generated ions to obtain the mass-to-charge ratio (m/z).

-

Data Interpretation: Interpret the resulting mass spectrum to confirm the molecular weight and isotopic distribution consistent with the presence of two chlorine atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A stability-indicating RP-HPLC method can be developed to separate the target compound from starting materials, by-products, and degradation products.[6][18][19][20]

Considerations for HPLC Method Development:

-

Column: A reversed-phase column (e.g., C8 or C18) is typically suitable.[18]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used.[18]

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 220 nm) is appropriate.[18]

-

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[19]

Reactivity and Stability

This compound is a reactive intermediate. The chlorine atoms on the pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] The electron-withdrawing nature of the pyrazine ring and the nitrile group facilitates these substitutions. This reactivity is exploited in the synthesis of Favipiravir, where the chlorine atoms are displaced by fluorine and hydroxyl groups.[21]

The stability of the compound is generally considered to be stable under standard storage conditions. However, it is reported to be unstable in the presence of incompatible materials.[22] Information on its thermal and hydrolytic stability is limited, but as a reactive intermediate, it should be handled with care and stored in a cool, dry, and well-ventilated area, away from incompatible substances.[22] The thermal decomposition of related pyrazine compounds can occur at elevated temperatures.[23]

Conclusion

This compound is a fundamentally important building block in the synthesis of the antiviral drug Favipiravir. A thorough understanding of its physicochemical properties, synthetic routes, and analytical methods is essential for efficient and controlled drug manufacturing processes. This technical guide provides a consolidated resource of the available information to support researchers and drug development professionals in their work with this key intermediate. Further experimental investigation into its boiling point, pKa, and aqueous solubility would be beneficial for a more complete physicochemical profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C5HCl2N3 | CID 22662845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.indiamart.com [m.indiamart.com]

- 9. WO2021237945A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 10. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 11. biosynce.com [biosynce.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. chemicalpapers.com [chemicalpapers.com]

- 14. benchchem.com [benchchem.com]

- 15. che.hw.ac.uk [che.hw.ac.uk]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Issue's Article Details [indiandrugsonline.org]

- 20. impactfactor.org [impactfactor.org]

- 21. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

3,6-Dichloropyrazine-2-carbonitrile molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,6-Dichloropyrazine-2-carbonitrile, a key intermediate in the development of modern antiviral therapeutics.

Core Molecular Data

This compound is a heterocyclic organic compound featuring a pyrazine (B50134) ring substituted with two chlorine atoms and a nitrile group.[1][2] Its chemical properties make it a versatile precursor in organic synthesis, particularly in the pharmaceutical industry.[1][2]

| Property | Value | Source |

| Molecular Formula | C₅HCl₂N₃ | [3][4][5][6] |

| Molecular Weight | 173.99 g/mol | [3][4][5][6] |

| IUPAC Name | This compound | [4][6] |

| CAS Registry Number | 356783-16-9 | [3][4] |

| Appearance | Pale yellow to white solid | [4] |

| Canonical SMILES | C1=C(N=C(C(=N1)Cl)C#N)Cl | [6] |

| InChIKey | UZHXXRRBFJSFCV-UHFFFAOYSA-N | [6] |

Role in Antiviral Drug Synthesis

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of the broad-spectrum antiviral drug, Favipiravir.[1] Favipiravir has demonstrated efficacy against various RNA viruses. The availability of high-purity this compound is directly linked to the production capacity of this important medication.[1] The reactive chlorine atoms and the nitrile group on the pyrazine ring offer versatile opportunities for chemists to perform targeted reactions to build more complex molecules.[1][2]

Below is a diagram illustrating the synthetic pathway from this compound to Favipiravir.

Caption: Synthetic pathway from this compound to Favipiravir.

Experimental Protocols

Several methods for the synthesis of this compound have been developed. Below is a representative experimental protocol.

Synthesis of this compound from 3-hydroxy-6-bromopyrazine-2-amide

This method aims to produce high-purity this compound by reducing bromo-impurities.[4]

Materials:

-

3-hydroxy-6-bromopyrazine-2-amide

-

Phosphorus oxychloride (POCl₃)

-

Diisopropylethylamine (DIEA)

-

Inorganic chloride (e.g., Lithium chloride - LiCl)

-

Ice water

Procedure:

-

Combine 3-hydroxy-6-bromopyrazine-2-amide (10g), lithium chloride (1.94g), and phosphorus oxychloride (28g) in a reaction vessel.[4]

-

Stir the mixture and heat to 50°C.[4]

-

Add diisopropylethylamine (17.78g) to the reaction system.[4]

-

Increase the temperature to 80°C and continue stirring for 1 hour.[4]

-

After the reaction is complete, cool the system to approximately 30°C.[4]

-

Slowly add the reaction mixture to ice water to quench the reaction, which will cause a precipitate to form.[4]

-

Filter the mixture to collect the solid product.[4]

-

Create a slurry of the filter cake with isopropanol (15 mL) to wash away impurities.[4]

-

Filter and dry the product to obtain this compound as a pale yellow solid.[4]

Logical Workflow for the Synthesis

The following diagram illustrates the logical workflow of the described synthesis protocol.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2021237945A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 5. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C5HCl2N3 | CID 22662845 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a New Antiviral Frontier: A Technical Guide to the Discovery and History of Pyrazinecarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinecarbonitrile (B1219330) derivatives represent a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, primarily for their potent antiviral properties. These nitrogen-containing aromatic rings serve as a versatile scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of pyrazinecarbonitrile derivatives, with a particular focus on the journey from initial synthesis to the emergence of key antiviral drugs. We will delve into the core synthetic methodologies, mechanisms of action, and structure-activity relationships that have defined this important area of research.

Early Discoveries and the Emergence of a Promising Scaffold

The exploration of pyrazine (B50134) derivatives in medicinal chemistry is not a recent phenomenon. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, has long been recognized as a privileged structure in drug discovery.[1][2] Its presence in naturally occurring molecules and its synthetic accessibility have made it an attractive starting point for the synthesis of diverse compound libraries.[3][4]

The initial impetus for the investigation of pyrazinecarbonitrile derivatives as antiviral agents stemmed from large-scale screening of chemical libraries. Toyama Chemical Co., Ltd. played a pioneering role in this endeavor, leading to the discovery of a lead compound, T-1105, which demonstrated in vitro activity against the influenza virus.[5] This discovery marked a turning point, igniting further research into the structure-activity relationships of related pyrazinecarboxamides. Subsequent chemical modifications of this initial hit led to the synthesis of a series of derivatives, including the highly potent T-705, also known as Favipiravir (B1662787), and T-1106.[5][6]

Key Pyrazinecarbonitrile Derivatives in Antiviral Research

The research landscape of pyrazinecarbonitrile derivatives is dominated by a few key molecules that have demonstrated broad-spectrum antiviral activity.

-

Favipiravir (T-705): This is the most prominent and clinically advanced pyrazinecarbonitrile derivative.[6] Initially identified through its anti-influenza virus activity, Favipiravir has since been shown to be effective against a wide range of RNA viruses.[6][7] It was approved in Japan in 2014 for the treatment of influenza strains unresponsive to existing antiviral drugs.[8]

-

T-1105: The non-fluorinated analog of Favipiravir, T-1105, was the lead compound discovered by Toyama Chemical.[4][5] It also exhibits broad-spectrum antiviral activity and, in some studies, has shown superior efficacy to Favipiravir against certain viruses.[4][6]

-

T-1106: A ribonucleoside derivative of T-1105, T-1106 has also demonstrated potent antiviral activity.[5][6] Its unique structure allows for a different metabolic activation pathway compared to its nucleobase analog counterparts.

Mechanism of Action: Targeting Viral RNA-Dependent RNA Polymerase

The primary mechanism of action for antiviral pyrazinecarbonitrile derivatives like Favipiravir is the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of most RNA viruses.[6][7][9] This selective targeting is a key advantage, as it minimizes effects on host cell DNA and RNA polymerases.[6]

The antiviral activity of Favipiravir is dependent on its intracellular conversion to the active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[6][9] This multi-step metabolic activation is carried out by host cell enzymes.[6] Once formed, Favipiravir-RTP acts as a purine (B94841) nucleotide analog and is incorporated into the nascent viral RNA chain by the RdRp.[9] This incorporation leads to two primary antiviral effects:

-

Chain Termination: The presence of the modified base disrupts the elongation of the viral RNA, leading to premature chain termination.

-

Lethal Mutagenesis: The incorporated Favipiravir-RTP can be misread by the RdRp, leading to an accumulation of mutations in the viral genome. This "error catastrophe" results in the production of non-viable viral progeny.

Metabolic activation and mechanism of action of Favipiravir.

Quantitative Data Summary

The following tables summarize key quantitative data for Favipiravir and its analogs, providing a comparative view of their in vitro efficacy, cytotoxicity, and pharmacokinetic properties.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Favipiravir (T-705) | Influenza A (H1N1) | MDCK | 0.014 - 0.55 | >2000 | >3636 | [6] |

| Ebola Virus | Vero | 10 - 80 | >1000 | >12.5 | [10] | |

| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [6] | |

| T-1105 | Chikungunya Virus | Vero | 7.0 ± 1.0 | >1000 | >142 | [6] |

| Dengue Virus | Vero | 21 ± 0.7 | >1000 | >47 | [11] | |

| T-1106 | Yellow Fever Virus | Vero | >369 | >1000 | - | [5] |

| Punta Toro Virus | Vero | 76 - 743 | >1000 | - | [1] |

Table 2: Pharmacokinetic Parameters in Animal Models

| Compound | Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference(s) |

| Favipiravir (T-705) | Mouse | 100 | Oral | 25.5 | 0.5 | 58.7 | [2] |

| Hamster | 100 | Oral | 81.5 | 0.48 | 1899.7 | [2] | |

| Cynomolgus Macaque | 100 (BID) | IV | 105 | 0.5 | 455 | [12] |

Experimental Protocols

Synthesis of Pyrazinecarbonitrile Derivatives

The synthesis of pyrazinecarbonitrile derivatives can be achieved through various routes. A common strategy for the synthesis of Favipiravir is outlined below.

A representative synthetic workflow for Favipiravir.

Detailed Protocol for the Synthesis of Favipiravir (Illustrative) [5][13][14]

-

Chlorination of 2-Aminopyrazine: 2-Aminopyrazine is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in an appropriate solvent to yield 2-amino-3,5-dichloropyrazine.

-

Sandmeyer Reaction: The amino group of 2-amino-3,5-dichloropyrazine is converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. Subsequent treatment with a copper(I) chloride solution replaces the diazonium group with a chlorine atom, affording 2,3,5-trichloropyrazine.

-

Cyanation: 2,3,5-Trichloropyrazine is reacted with a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent to introduce the nitrile group, yielding 3,5-dichloropyrazine-2-carbonitrile.

-

Fluorination: Selective fluorination is achieved by reacting 3,5-dichloropyrazine-2-carbonitrile with a fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase-transfer catalyst, to give 5-chloro-3-fluoropyrazine-2-carbonitrile.

-

Hydrolysis and Amidation: The nitrile group is hydrolyzed to a carboxamide, and the remaining chlorine atom is substituted with a hydroxyl group. This is typically achieved by treatment with a strong acid or base, followed by neutralization, to yield the final product, Favipiravir.

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[3][15][16][17][18]

References

- 1. "Efficacy of Favipiravir (T-705) and T-1106 Pyrazine Derivatives in Phl" by Brian B. Gowen, M. H. Wong et al. [digitalcommons.usu.edu]

- 2. Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Favipiravir: Pharmacokinetics and Concerns About Clinical Trials for 2019-nCoV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. actanaturae.ru [actanaturae.ru]

- 12. Favipiravir Pharmacokinetics in Nonhuman Primates and Insights for Future Efficacy Studies of Hemorrhagic Fever Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

In-Depth Technical Guide: Material Safety Data Sheet for 3,6-Dichloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3,6-Dichloropyrazine-2-carbonitrile (CAS No: 356783-16-9), a key intermediate in the synthesis of antiviral medications, notably Favipiravir.[1][2][3] This document is intended to be a thorough resource for researchers, scientists, and professionals in drug development, offering detailed information on its safety, handling, and toxicological profile, alongside relevant experimental protocols.

Chemical Identification and Physical Properties

This compound is a chlorinated pyrazine (B50134) derivative. Its chemical structure and key identifiers are presented below.

| Property | Value |

| IUPAC Name | This compound[4] |

| Synonyms | 3,6-Dichloro-2-pyrazinecarbonitrile[4] |

| CAS Number | 356783-16-9[4][5] |

| Molecular Formula | C₅HCl₂N₃[4][5] |

| Molecular Weight | 173.99 g/mol [4][5] |

| Appearance | Solid[6] |

While specific quantitative data for properties like melting point, boiling point, and solubility are not consistently available across all safety data sheets, it is characterized as a solid substance.[6]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS hazard statements indicate significant potential for acute toxicity through various exposure routes and serious eye damage.[4][6]

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H301: Toxic if swallowed[6] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin[6] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled[6] |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage[6] |

Signal Word: Danger[6]

Hazard Pictograms:

-

GHS06: Skull and crossbones

-

GHS05: Corrosion

First Aid Measures

Immediate medical attention is crucial in case of exposure. The following are recommended first aid measures.[6][7][8]

| Exposure Route | First Aid Measures |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[6][7][8] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[6][7][8] |

| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Wash with plenty of water. Immediately call a POISON CENTER or doctor/physician.[6][7][8] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[6][7][8] |

Handling, Storage, and Personal Protection

Due to its toxicity, stringent safety precautions are necessary during handling and storage.

Safe Handling

-

Avoid all personal contact, including inhalation of dust or fumes.[6]

-

Use only in a well-ventilated area, preferably in a fume hood.[7]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[6] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and protective clothing.[6] |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.[6] |

Toxicological Information

Potential Mechanisms of Toxicity

The precise signaling pathways and mechanisms of toxicity for this compound have not been elucidated in available research. However, based on its chemical structure, potential mechanisms can be inferred from related chemical classes:

-

Organochloride Toxicity: Organochloride compounds can exhibit neurotoxic effects by interfering with ion channels in nerve cell membranes.

-

Nitrile/Cyanide Toxicity: The carbonitrile group (-C≡N) can potentially be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration by binding to cytochrome c oxidase in the mitochondria, leading to cytotoxic hypoxia.

The following diagram illustrates a generalized workflow for investigating the cytotoxicity of a chemical compound.

Caption: Workflow for in vitro cytotoxicity assessment.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in published literature. However, standardized OECD guidelines are typically followed for such assessments. Below are generalized protocols for key toxicological endpoints.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is designed to estimate the LD50 value while minimizing the number of animals used.

-

Animal Selection: Healthy, young adult female rats are typically used.

-

Housing and Fasting: Animals are housed individually and fasted overnight before dosing.

-

Dose Administration: A single animal is dosed with the starting dose level. The substance is administered orally via gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

LD50 Estimation: The LD50 is calculated from the results of at least 5 animals using the Maximum Likelihood Method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)

This in vitro test assesses the potential of a substance to cause skin irritation.

-

Tissue Preparation: Reconstituted human epidermis models are pre-incubated.

-

Test Substance Application: A small amount of the test substance is applied topically to the tissue surface.

-

Exposure and Incubation: The tissues are exposed to the substance for a defined period (e.g., 60 minutes) and then rinsed. Tissues are then incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT assay.

-

Classification: A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, often as a key step in the synthesis of Favipiravir. One common route is outlined below.

Caption: Synthetic pathway for this compound.

A representative experimental protocol is as follows:

-

Reaction Setup: A mixture of 3-hydroxy-6-bromopyrazine-2-amide, lithium chloride, and phosphorus oxychloride is stirred and heated.

-

Addition of Base: Diisopropylethylamine is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to around 80°C and stirred for approximately one hour.

-

Workup: The reaction is cooled and then slowly quenched by adding it to ice water.

-

Isolation: The resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by slurrying in a solvent such as isopropanol to yield the final product.

Fire and Explosion Hazard Data

-

Flammability: The substance is non-combustible. However, the container may burn in a fire.

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There are no restrictions on the type of extinguisher.[6]

-

Hazardous Combustion Products: May emit poisonous fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride gas in a fire.[6]

-

Firefighting Procedures: Wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment. Avoid breathing dust.

-

Environmental Precautions: Prevent the substance from entering drains or waterways.

-

Cleanup Procedures:

-

Minor Spills: Use dry cleanup procedures to avoid generating dust. Collect the material in a suitable, labeled container for disposal.

-

Major Spills: Contain the spill with sand, earth, or vermiculite. Collect the recoverable product into labeled containers. Neutralize and decontaminate the residue.

-

Disposal Considerations

Dispose of the substance and its container at an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in its safe handling and are aware of the potential hazards. Always refer to the most current and complete Safety Data Sheet provided by the supplier before use.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 4. biotoxicity.com [biotoxicity.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. litfl.com [litfl.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

Solubility profile of 3,6-Dichloropyrazine-2-carbonitrile in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility information for 3,6-Dichloropyrazine-2-carbonitrile (CAS: 356783-16-9), a key intermediate in the synthesis of antiviral agents like Favipiravir.[1] Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document presents the known qualitative solubility characteristics and outlines a standard experimental protocol for its determination.

Qualitative Solubility Profile

Publicly available data on the solubility of this compound is primarily qualitative. The compound, a solid at room temperature, exhibits solubility in polar aprotic solvents and is poorly soluble in water.[2][3] A summary of these characteristics is presented below.

| Solvent | Solubility Description | Source |

| Methanol | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Water | Poorly Soluble | [2] |

Computational models predict a LogS value of approximately -2.5, which corresponds to a solubility of about 0.5 mg/mL, further supporting its classification as poorly soluble in aqueous solutions.[4]

Experimental Protocol: Solubility Determination by the Gravimetric Method

For researchers requiring precise quantitative solubility data, the following section details a standard gravimetric method to determine the equilibrium solubility of this compound in various organic solvents at controlled temperatures.

Objective: To quantify the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (solid)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or orbital shaker with temperature control

-

Screw-capped glass vials (e.g., 20 mL)

-

Syringes (glass or solvent-compatible plastic)

-

Syringe filters (0.45 µm, solvent-compatible membrane, e.g., PTFE)

-

Pre-weighed sample collection vials

-

Drying oven or vacuum oven

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker bath set to the desired experimental temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Sedimentation: After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to permit the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent temperature-induced precipitation, ensure the syringe is pre-warmed to the experimental temperature. Immediately attach a 0.45 µm syringe filter and dispense the saturated solution into a pre-weighed (tared) collection vial.

-

Mass Determination: Record the total mass of the collection vial containing the filtered saturated solution.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound. A vacuum oven at a lower temperature is preferable to minimize thermal decomposition risk. Continue drying until a constant mass of the solid residue is achieved.

-

Calculation: The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

Visualization of Experimental Workflow

The diagram below outlines the logical steps of the gravimetric method for determining the solubility of a solid compound in an organic solvent.

Caption: Workflow for determining solubility via the gravimetric method.

References

- 1. nbinno.com [nbinno.com]

- 2. 3,5-Dichloropyrazine-2-carboxamide | CAS 356783-16-9 | Properties, Uses, Safety, Supplier & Price – Expert Chemical Information [pipzine-chem.com]

- 3. chemicea.com [chemicea.com]

- 4. 356783-16-9 | this compound | Favipiravir | Ambeed.com [ambeed.com]

- 5. This compound | C5HCl2N3 | CID 22662845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Manasa Life Sciences [manasalifesciences.com]

In-Depth Technical Guide to the Spectroscopic Data of 3,6-Dichloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-Dichloropyrazine-2-carbonitrile (CAS No. 356783-16-9), a key intermediate in the synthesis of antiviral medications, notably Favipiravir.[1][2] This document is intended to be a core resource for researchers and professionals in drug development and medicinal chemistry, offering detailed information on the compound's spectral characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₅HCl₂N₃ | [3] |

| Molecular Weight | 173.99 g/mol | [3] |

| CAS Number | 356783-16-9 | [3] |

| Appearance | Pale yellow solid | [4] |

| Melting Point | 90-91 °C | [4] |

| Boiling Point | 262.0 ± 35.0 °C at 760 Torr | [4] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| Flash Point | 112.3 ± 25.9 °C | [4] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound are detailed below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2240 - 2220 |

| C=N (Aromatic Ring) | 1600 - 1475 |

| C-Cl (Aryl Chloride) | 1100 - 1000 |

| C-H (Aromatic) | 3100 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Due to the presence of two chlorine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak.

Predicted Mass Spectrometry Data:

| Adduct | m/z (mass to charge ratio) |

| [M+H]⁺ | 173.96204 |

| [M+Na]⁺ | 195.94398 |

| [M-H]⁻ | 171.94748 |

| [M]⁺ | 172.95421 |

Data sourced from PubChemLite's predicted collision cross section data.[5]

Experimental Protocols

Detailed experimental protocols are essential for reproducing spectroscopic data. The following are generalized procedures for obtaining NMR, IR, and MS data for a compound like this compound.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of pyrazine (B50134) derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

IR Spectroscopy Protocol

A typical procedure for obtaining an IR spectrum of a solid sample is:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry Protocol

A general method for obtaining a mass spectrum is:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method (e.g., ESI or electron impact).

-

Data Acquisition: Record the mass-to-charge ratios of the resulting ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Signaling Pathways and Applications

This compound is a crucial building block in medicinal chemistry. Its primary application is in the synthesis of antiviral drugs, most notably Favipiravir.[1][2] The pyrazine core is a common scaffold in many biologically active molecules, and the chloro and nitrile functionalities of this compound provide versatile handles for further chemical modifications to develop novel therapeutic agents.

The logical relationship for the utilization of this compound in drug development is outlined below.

References

An In-depth Technical Guide to the Theoretical Studies of 3,6-Dichloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Dichloropyrazine-2-carbonitrile, a key intermediate in the synthesis of modern antiviral therapeutics. The document details its physicochemical properties, theoretical studies based on analogous compounds, spectroscopic analysis, and detailed experimental protocols for its synthesis. Furthermore, it elucidates its critical role in the development of the antiviral drug Favipiravir through logical workflow diagrams. This guide is intended to be a valuable resource for professionals engaged in medicinal chemistry, organic synthesis, and drug discovery.

Physicochemical Properties

This compound is a chlorinated heterocyclic compound with the molecular formula C₅HCl₂N₃.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 173.98 g/mol | [1] |

| Exact Mass | 172.9547524 Da | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 356783-16-9 | [1] |

| InChI | InChI=1S/C5HCl2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | [1] |

| InChIKey | UZHXXRRBFJSFCV-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(N=C(C(=N1)Cl)C#N)Cl | [1] |

| Topological Polar Surface Area | 49.6 Ų | [1] |

| XLogP3 | 1.9 | [1] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 90-91 °C | [2] |

| Boiling Point (Predicted) | 262.0±35.0 °C at 760 Torr | [2] |

| Density (Predicted) | 1.6±0.1 g/cm³ | [2] |

Theoretical Studies

While specific computational studies on this compound are not extensively available in the reviewed literature, its electronic and structural properties can be inferred from theoretical analyses of analogous dichloropyrazine and pyrazine (B50134) carbonitrile derivatives. These studies typically employ Density Functional Theory (DFT) to provide insights into molecular geometry, electronic properties, and reactivity.

Molecular Geometry

The molecular structure of this compound is predicted to be planar, a characteristic feature of the pyrazine ring. The geometry is largely defined by the sp² hybridization of the carbon and nitrogen atoms within the aromatic ring. The carbonitrile group and the chlorine atoms lie in the same plane as the pyrazine ring. Bond lengths and angles are expected to be consistent with those of similar chlorinated heterocyclic compounds.

Electronic Properties

The electronic properties of this compound are of significant interest due to their influence on the molecule's reactivity.

-

Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For pyrazine derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π*-orbital. The presence of electron-withdrawing groups, such as the chlorine atoms and the nitrile group, is expected to lower the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP) : An MEP map would likely show regions of negative potential (electron-rich) around the nitrogen atoms of the pyrazine ring and the nitrile group, indicating their susceptibility to electrophilic attack. Conversely, the carbon atoms attached to the chlorine atoms and the hydrogen atom on the pyrazine ring would exhibit a more positive potential, making them potential sites for nucleophilic attack.

Reactivity Descriptors

Based on its structure, this compound is expected to have a high electrophilicity index due to the presence of multiple electron-withdrawing substituents. The chlorine atoms on the pyrazine ring are susceptible to nucleophilic substitution, which is a key feature of its utility in organic synthesis.

Spectroscopic Analysis

Experimental spectroscopic data for this compound is not widely published. However, the expected spectral features can be predicted based on its chemical structure.

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | A single peak (singlet) is expected for the lone proton on the pyrazine ring. The chemical shift would likely be in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effects of the aromatic ring and the adjacent electron-withdrawing groups. |

| ¹³C NMR | Five distinct signals are expected for the five carbon atoms. The carbon atom of the nitrile group would appear in the characteristic region for nitriles (δ 115-125 ppm). The carbon atoms attached to the chlorine atoms would also have distinct chemical shifts, as would the other two carbons in the pyrazine ring. |

| FT-IR | Characteristic absorption bands would include: C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and aromatic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic for a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1. |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate, and several methods for its preparation have been reported.

Experimental Protocol: Synthesis from 3-hydroxy-6-bromopyrazine-2-amide

A method for preparing high-purity this compound has been described in patent literature. This process involves the reaction of 3-hydroxy-6-bromopyrazine-2-amide with phosphorus oxychloride in the presence of an inorganic chloride and a base.

-

Materials :

-

3-hydroxy-6-bromopyrazine-2-amide

-

Phosphorus oxychloride (POCl₃)

-

Lithium chloride (LiCl)

-

Diisopropylethylamine (DIEA)

-

Ice water

-

-

Procedure :

-

To a reaction vessel, add 3-hydroxy-6-bromopyrazine-2-amide, lithium chloride, and phosphorus oxychloride.

-

Stir the mixture and heat to 50°C.

-

Slowly add diisopropylethylamine to the reaction mixture.

-

Heat the system to 80°C and stir for 1 hour.

-

Cool the reaction mixture to approximately 30°C.

-

Slowly quench the reaction by adding it to ice water.

-

Filter the resulting solid.

-

The filter cake is then slurried with isopropanol to yield this compound as a pale yellow solid.

-

Synthesis Workflow

Application in Drug Development

The primary and most significant application of this compound is its role as a key precursor in the synthesis of the broad-spectrum antiviral drug, Favipiravir.[3][4] Favipiravir has demonstrated efficacy against various RNA viruses and is a crucial therapeutic agent in the fight against viral infections.[3] The availability of high-purity this compound is directly linked to the efficient production of this essential medication.[4]

Role in Favipiravir Synthesis

In the synthesis of Favipiravir, this compound undergoes a series of transformations, including nucleophilic substitution of the chlorine atoms and modification of the nitrile group. The reactive nature of the chlorine atoms and the nitrile group provides a versatile platform for the construction of the final drug molecule.[4]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as harmful if swallowed, and may cause skin and serious eye irritation.[1] It is also suspected of being harmful in contact with skin and if inhaled, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant importance in the field of medicinal chemistry, primarily serving as a crucial building block for the antiviral drug Favipiravir. While detailed theoretical studies on this specific compound are limited, its properties can be reliably inferred from computational analyses of related structures. This guide has provided a comprehensive overview of its physicochemical properties, theoretical underpinnings, synthetic methodologies, and its pivotal role in drug development. Further dedicated computational and spectroscopic studies would be beneficial to deepen the understanding of this important chemical intermediate.

References

Chemical hazards and handling of 3,6-Dichloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-Dichloropyrazine-2-carbonitrile, a key intermediate in pharmaceutical synthesis, particularly in the production of antiviral medications. This document outlines its chemical properties, associated hazards, handling protocols, and detailed experimental procedures for its synthesis and subsequent reactions.

Chemical and Physical Properties

This compound is a chlorinated heterocyclic compound with the molecular formula C₅HCl₂N₃.[1][2] It is a crucial building block in organic synthesis due to its reactive chlorine atoms and nitrile group, which allow for a variety of chemical transformations.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 356783-16-9 | [2] |

| Molecular Weight | 173.99 g/mol | [1] |

| Appearance | White to off-white solid | |

| Flash Point | 112.30 °C | [1] |

| Storage Temperature | 2°C - 8°C, under inert gas (Nitrogen) | [1] |

Chemical Hazards and Safety

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification

Table 2: GHS Hazard Statements for this compound

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H318 | Causes serious eye damage |

| H331 | Toxic if inhaled |

Source: Apollo Scientific Safety Data Sheet

Handling and Personal Protective Equipment (PPE)

Due to its toxicity, all work with this compound should be conducted in a well-ventilated fume hood.[4] Appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times to prevent skin and eye contact.[4]

dot

Storage and Incompatibilities

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen, at a recommended temperature of 2°C to 8°C.[1]

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Source: Apollo Scientific Safety Data Sheet

Toxicological Information

The toxicological data for this compound is primarily based on its GHS classification, indicating high acute toxicity via oral, dermal, and inhalation routes.[4] Long-term exposure effects have not been thoroughly investigated, and as a precaution, all exposure should be minimized.[4]

Reactivity and Decomposition

The presence of two chlorine atoms on the pyrazine (B50134) ring, activated by the electron-withdrawing nitrile group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5]

Upon thermal decomposition, nitrogen-containing organic compounds, particularly those with nitrile groups, can release toxic fumes such as hydrogen cyanide and oxides of nitrogen.[6]

Experimental Protocols

This compound is a key intermediate in the synthesis of the antiviral drug Favipiravir (B1662787).[3][7]

Synthesis of this compound

A patented method for the synthesis of this compound involves the reaction of 3-hydroxy-6-bromopyrazine-2-amide with phosphorus oxychloride in the presence of diisopropylethylamine (DIEA) and an inorganic chloride such as lithium chloride.[8]

dot

Detailed Protocol:

-

Combine 10 g of 3-hydroxy-6-bromopyrazine-2-amide, 1.94 g of lithium chloride, and 28 g of phosphorus oxychloride.

-

Stir the mixture and heat to 50°C.

-

Add 17.78 g of diisopropylethylamine to the reaction system.

-

Heat the system to 80°C and stir for 1 hour.

-

Cool the system to approximately 30°C.

-

Slowly add the reaction mixture to ice water to quench the reaction.

-

Filter the resulting solid.

-

Slurry the filter cake with 15 mL of isopropanol to obtain the product.[8]

Nucleophilic Aromatic Substitution: Reaction with Potassium Fluoride (B91410)

A common subsequent reaction is the fluorination of this compound using potassium fluoride to produce 3,6-difluoropyrazine-2-carbonitrile, another important intermediate.

Detailed Protocol:

-

To a flask, add 18.1 g of pre-dried potassium fluoride, 6.7 g of tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst, and 9 g of 3,6-dichloro-2-cyanopyrazine.[9]

-

Add 54 mL of dry dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[9]

-

Stir the reaction mixture for 3 hours.[9]

-

After the reaction is complete, quench with water.[9]

-

Extract the aqueous layer with ether and concentrate the organic layer to obtain the crude product.[9]

-

The crude product can be purified by filtration through silica (B1680970) gel.[9]

Conclusion

This compound is a valuable yet hazardous chemical intermediate. A thorough understanding of its properties, hazards, and handling requirements is essential for its safe use in research and development. The provided experimental protocols offer a starting point for its synthesis and application in the development of antiviral therapeutics. Adherence to strict safety protocols is paramount when working with this compound.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | C5HCl2N3 | CID 22662845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 7. veeprho.com [veeprho.com]

- 8. WO2021237945A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 9. WO2021250705A1 - A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof - Google Patents [patents.google.com]

Commercial Suppliers and Technical Guide for 3,6-Dichloropyrazine-2-carbonitrile in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of commercial suppliers for 3,6-Dichloropyrazine-2-carbonitrile (CAS No. 356783-16-9), a critical intermediate in pharmaceutical research and development. It includes a comparative table of suppliers, a detailed experimental protocol for its application in the synthesis of the antiviral agent Favipiravir (B1662787), and a visual representation of the synthetic pathway.

Introduction

This compound is a heterocyclic organic compound that serves as a vital building block in the synthesis of various pharmaceutical agents.[1][2] Its chemical structure, featuring a pyrazine (B50134) ring substituted with two chlorine atoms and a nitrile group, offers versatile reactivity for creating complex molecules.[3] The most prominent application of this intermediate is in the production of Favipiravir, a broad-spectrum antiviral drug effective against several RNA viruses.[3][4] The availability of high-purity this compound is therefore crucial for advancing antiviral drug development and related research.[3]

Commercial Suppliers

Sourcing high-purity this compound is essential for the success of research and development projects. The following table summarizes key information for several commercial suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Purity | Appearance | Location |

| Ningbo Inno Pharmchem Co., Ltd. | This compound | 356783-16-9 | Pharmaceutical Grade | Not Specified | China |

| Sandoo Pharmaceuticals and Chemicals Co., Ltd. | This compound | 356783-16-9 | Not Specified | Not Specified | China |

| Changzhou Xuanming Pharmaceutical Technology Co., Ltd. | This compound | 356783-16-9 | 99% | Light yellow powder | China |

| Smartchemsynths Machine (OPC) Private Limited | 500g 3,6 -dichloropyrazine-2- Carbonitrile, Powder | 356783-16-9 | Not Specified | Powder | India |

| Veeprho | This compound | 356783-16-9 | Not Specified | Not Specified | USA, UK |

| ChemUniverse | This compound | Not Specified | Not Specified | Not Specified | Not Specified |

Key Application: Synthesis of Favipiravir

This compound is a key advanced intermediate for the synthesis of Favipiravir.[3][5] The process generally involves a three-step reaction sequence: fluorination, hydroxylation, and nitrile hydrolysis.[6]

Experimental Protocol: Synthesis of Favipiravir from this compound

This protocol is a generalized representation based on published synthesis routes.[6][7][8] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Step 1: Fluorination to yield 3,6-Difluoropyrazine-2-carbonitrile

-

Dissolve 10 g of this compound in 60 mL of dimethylformamide (DMF).

-

Add a catalytic amount of a phase transfer catalyst such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

-

Add 20 g of potassium fluoride (KF).

-

Heat the reaction mixture to 60°C and stir for 12 hours.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous phase three times with 50 mL of methyl tert-butyl ether (MTBE).

-

Combine the organic phases, wash with water (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,6-Difluoropyrazine-2-carbonitrile. This crude product is often used directly in the next step without further purification.[7]

Step 2: Hydroxylation to yield 6-Fluoro-3-hydroxypyrazine-2-carbonitrile

-

Dissolve the crude 3,6-Difluoropyrazine-2-carbonitrile (approximately 7 g) in a 1:1 mixture of dioxane and water (60 mL).

-

Add 7 g of sodium acetate (B1210297) (NaOAc) to the reaction mixture.

-

Stir the mixture at 60°C until the starting material is consumed.

-

Concentrate the reaction mixture and dilute it with water.

-

Acidify the aqueous layer with 2N HCl to a pH of 2-3.

-

Extract the aqueous layer twice with 100 mL of ethyl acetate.

-

Combine the organic layers and concentrate on a rotary evaporator to afford 6-Fluoro-3-hydroxypyrazine-2-carbonitrile as a solid.

Step 3: Nitrile Hydrolysis to yield Favipiravir

-

The final step involves the hydrolysis of the nitrile group to a carboxamide. This can be achieved under either acidic or basic conditions. One reported method involves treatment with alkaline hydrogen peroxide.[8]

Synthesis Workflow

Caption: Synthetic pathway from this compound to Favipiravir.

Conclusion

This compound is an indispensable intermediate for researchers in antiviral drug discovery and development. The availability of reliable commercial suppliers is key to facilitating this research. The provided technical information and experimental protocol offer a foundational guide for the utilization of this compound in the synthesis of Favipiravir and other novel therapeutic agents.

References

- 1. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. veeprho.com [veeprho.com]

- 5. WO2021250705A1 - A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2021237945A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 8. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the antiviral agent Favipiravir (B1662787), commencing from the key intermediate 3,6-dichloropyrazine-2-carbonitrile. The synthesis involves a three-step reaction sequence: fluorination, selective hydroxylation, and nitrile hydrolysis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the laboratory-scale preparation of Favipiravir. All quantitative data from cited literature is summarized for comparative analysis, and detailed methodologies for the key transformations are provided. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow.

Introduction

Favipiravir (also known as T-705 or Avigan) is a broad-spectrum antiviral drug that functions as a selective inhibitor of viral RNA-dependent RNA polymerase.[1] Its efficacy against a range of RNA viruses has made it a subject of significant interest, particularly in the context of emerging viral threats.[2][3][4] Several synthetic routes to Favipiravir have been developed, with many converging on the key intermediate this compound due to its potential for scalable and economically viable production.[5][6][7][8] This intermediate is an allergen and should be handled with appropriate safety precautions.[7][9][10] This document outlines a common and effective synthetic pathway from this intermediate to the final active pharmaceutical ingredient.

Reaction Pathway

The synthesis of Favipiravir from this compound proceeds through a three-step sequence as depicted below.

Caption: Synthetic pathway from this compound to Favipiravir.

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the synthesis as reported in the literature.

Table 1: Fluorination of this compound

| Reagents and Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Potassium Fluoride (B91410) (KF) | DMSO | 55 | - | - | [7] |

| Potassium Fluoride (KF), Tetrabutylammonium (B224687) Bromide (TBAB) | Toluene (B28343)/DMSO | 120 | - | - | [11] |

Table 2: Hydroxylation and Nitrile Hydrolysis

| Starting Material | Reagents and Conditions | Overall Yield (%) | Reference |

| This compound | 1. KF; 2. 30% H₂O₂ (one-pot) | 60 | [12] |

| This compound | 1. Fluorination; 2. Hydroxylation; 3. Nitrile Hydrolysis | 43 | [5][6][13] |

| 6-Fluoro-3-hydroxypyrazine-2-carbonitrile | Concentrated H₂SO₄, then NaOH | 92.3 | [14] |